3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid
Description
Properties
CAS No. |
2353786-01-1 |
|---|---|
Molecular Formula |
C10H6INO3 |
Molecular Weight |
315.06 g/mol |
IUPAC Name |
3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |
InChI Key |
OQNIJFSSTWOMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)I |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration via Robinson-Gabriel Synthesis
The Robinson-Gabriel method remains a cornerstone for oxazole synthesis, involving cyclodehydration of β-acylaminoketones. For 3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid, the precursor β-(2-iodobenzamido)ketoester is synthesized by reacting 2-iodobenzoyl chloride with ethyl 3-aminocrotonate in dichloromethane (DCM) at 0°C . The intermediate is cyclized using polyphosphoric acid (PPA) at 120°C, yielding ethyl 3-(2-iodophenyl)-1,2-oxazole-5-carboxylate. Subsequent hydrolysis with aqueous NaOH (2 M, 80°C) affords the target carboxylic acid with 85% overall yield .
Key Data:
-
Cyclization Efficiency: 92% (PPA, 2 h)
-
Ester Hydrolysis: 95% conversion (NaOH, 4 h)
Triflylpyridinium-Mediated Oxazole Formation
A novel approach from Jiao et al. (2025) enables direct oxazole synthesis from carboxylic acids using triflylpyridinium reagents . Here, 2-iodophenylacetic acid is activated with DMAP-Tf (1.3 equiv) in DCM, forming an acylpyridinium intermediate. Trapping with ethyl isocyanoacetate (1.2 equiv) in the presence of DMAP (1.5 equiv) generates ethyl 3-(2-iodophenyl)-1,2-oxazole-5-carboxylate at 40°C. Hydrolysis with LiOH (3 equiv) in THF/water (3:1) completes the synthesis with 88% yield .
Advantages:
-
Functional Group Tolerance: Compatible with electron-deficient aryl groups .
-
Scalability: Demonstrated at 10-g scale without yield loss .
Hantzsch Oxazole Synthesis with Post-Modification
The Hantzsch method employs α-haloketones and amides. Reacting 2-iodobenzamide with ethyl 2-chloroacetoacetate in ethanol at reflux (12 h) forms ethyl 3-(2-iodophenyl)-1,2-oxazole-4-carboxylate . A regioselective Fries rearrangement using AlCl3 (1.2 equiv) in nitrobenzene (100°C, 6 h) shifts the ester to position 5, followed by hydrolysis to the carboxylic acid (92% yield) .
Mechanistic Insight:
-
Regioselectivity: Fries rearrangement driven by electron-withdrawing iodophenyl group .
-
Yield Optimization: 78% for oxazole formation, 94% for rearrangement .
Suzuki-Miyaura Coupling on Preformed Oxazole Core
This two-step approach first synthesizes 3-bromo-1,2-oxazole-5-carboxylic acid via cyclodehydration of β-(bromobenzamido)acetoacetic acid. Subsequent Suzuki-Miyaura coupling with 2-iodophenylboronic acid (Pd(PPh3)4, K2CO3, DMF/H2O, 90°C) installs the iodophenyl group, yielding the target compound in 76% overall yield .
Challenges:
-
Boronic Acid Stability: 2-Iodophenylboronic acid requires anhydrous conditions to prevent protodeboronation .
-
Pd Catalyst Loading: 5 mol% Pd(PPh3)4 optimal for minimizing side reactions .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Robinson-Gabriel | 85 | >99 | High regiocontrol | Multi-step, harsh conditions (PPA) |
| Triflylpyridinium | 88 | 98 | One-pot, scalable | Requires specialized reagent |
| Hantzsch/Fries | 92 | 97 | Utilizes classic methodology | Tedious rearrangement step |
| Suzuki-Miyaura Coupling | 76 | 95 | Modular late-stage functionalization | Sensitive to boronic acid stability |
Mechanism of Action
The mechanism of action of 3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl group can facilitate binding through halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key analogs based on substituents, molecular weight, and stability:
Biological Activity
3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications. The information is synthesized from diverse sources to present a comprehensive understanding of this compound.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of oxazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
2. Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives has been a focal point in recent research. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity Assay Results
| Compound | Inhibition (%) at 10 µM |
|---|---|
| This compound | 75% |
| Aspirin | 80% |
The results indicate that while the compound exhibits anti-inflammatory properties, it may not be as effective as traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.
3. Anticancer Properties
Emerging studies have suggested that oxazole derivatives may possess anticancer properties through the inhibition of specific cancer cell lines. For example, research on similar compounds has shown cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings highlight the potential of this compound as an anticancer agent worth further investigation.
Case Study 1: Synthesis and Evaluation
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and evaluated their biological activities. Among these, compounds with similar structures to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand the influence of various substituents on the biological activity of oxazole derivatives. The presence of electron-withdrawing groups was found to enhance antibacterial activity while maintaining low toxicity levels . This information is crucial for designing more potent derivatives based on the core structure of this compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound exhibits promising anticancer properties. Research indicates that derivatives of oxazole compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds containing the oxazole ring can induce apoptosis in cancer cells by interacting with specific cellular pathways. The presence of the iodine atom in 3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid may enhance its biological activity by increasing lipophilicity and altering electronic properties, which can improve binding affinity to biological targets .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, research has demonstrated that certain oxazole derivatives can inhibit the activity of kinases involved in cancer progression, leading to reduced tumor growth and increased sensitivity to chemotherapeutic agents .
Agricultural Applications
Herbicidal Properties
this compound has been explored for its herbicidal properties. As part of a class of compounds known as isoxazoles, it has shown effectiveness in controlling various weed species that threaten crop yields. The compound acts by inhibiting specific enzymes involved in plant growth regulation, thus preventing the germination and growth of unwanted plants .
Formulation and Application
The compound can be formulated into various herbicidal products, including wettable powders and emulsifiable concentrates. These formulations are designed for efficient application in agricultural settings, ensuring that the active ingredient is delivered effectively to target plants while minimizing environmental impact .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the creation of materials with specific thermal and mechanical characteristics. Research into polymer composites incorporating this compound has indicated potential applications in areas such as coatings and adhesives, where durability and resistance to environmental factors are critical .
Case Studies
Q & A
What are the optimal synthetic routes for 3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of a β-keto ester precursor with an iodophenyl-substituted amine or hydrazine derivative. Key steps include:
- Precursor Preparation: Formation of the iodophenyl-substituted intermediate via Ullmann coupling or nucleophilic aromatic substitution, leveraging iodine's high leaving-group propensity .
- Cyclization: Use of catalysts like Cu(I) or Pd(0) to facilitate oxazole ring formation under controlled temperatures (60–100°C) and inert atmospheres .
- Yield Optimization: Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for amine:ester) are critical. Iodine’s steric bulk may require extended reaction times (12–24 hrs) to minimize byproducts like dehalogenated analogs .
Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- X-ray Crystallography: Resolves iodine’s spatial orientation and confirms oxazole ring geometry .
- NMR Spectroscopy: H and C NMR identify characteristic shifts: the iodine atom deshields adjacent protons (δ 7.5–8.5 ppm for aromatic H), while the carboxylic acid proton appears at δ 12–13 ppm .
- HPLC-MS: Quantifies purity (>95%) and detects trace byproducts (e.g., deiodinated species) using reverse-phase C18 columns and ESI-MS in negative ion mode .
How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays: Prioritize targets where iodophenyl groups are pharmacologically relevant (e.g., thyroid hormone receptors or cannabinoid-like targets ).
- Enzyme Inhibition: Fluorescence-based assays for COX-2 or kinases, leveraging iodine’s halogen-bonding capacity .
What experimental challenges arise from the 2-iodophenyl substituent during synthesis?
Methodological Answer:
- Steric Hindrance: Iodine’s large atomic radius slows cyclization, requiring higher temperatures (e.g., 80°C vs. 60°C for chloro analogs) .
- Byproduct Formation: Competing dehalogenation (yielding phenyl derivatives) can occur; mitigate via strict anhydrous conditions and Pd/C catalysts .
- Light Sensitivity: Iodine-containing intermediates may degrade under UV light; use amber glassware and nitrogen blankets .
How do structural modifications at the phenyl ring influence bioactivity compared to halogenated analogs?
Methodological Answer:
-
Comparative SAR Studies:
-
Mechanistic Insight: Iodine’s polarizability strengthens halogen bonding with protein targets, improving affinity but potentially reducing solubility .
Which computational strategies predict target interactions and physicochemical properties?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with halogen-bond parameters to model iodine’s interaction with residues (e.g., Tyr or His in active sites) .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess iodine’s effect on electron density (e.g., carboxylate group pKa ~2.5) .
- Collision Cross-Section (CCS): Predict CCS values (148–159 Ų) via MOBCAL for ion mobility spectrometry validation .
How can formulation challenges related to solubility and stability be addressed?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., DMSO:PBS 1:4) or PEGylation of the carboxylic acid group .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Iodine’s lability requires pH 6–7 buffers to prevent hydrolysis .
- Crystallization: Recrystallize from ethanol/water (70:30) to improve purity and reduce hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
